molecular formula C16H10FN3O2S B1449978 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile CAS No. 1807642-39-2

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

Cat. No. B1449978
CAS RN: 1807642-39-2
M. Wt: 327.3 g/mol
InChI Key: PZUUKJCBWCBPQJ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile (FPSPC) is a novel heterocyclic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and biochemistry. FPSPC has been found to possess a variety of biochemical and physiological effects, which make it a promising candidate for further research.

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

Research has investigated the crystal structure and molecular docking studies of pyridine derivatives, including structures similar to 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile. These studies are crucial for understanding the potential inhibitory activity of these compounds against enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), which plays a role in increasing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).

Potassium-Competitive Acid Blocker Development

A novel pyrrole derivative identified as TAK-438 was discovered as a potent potassium-competitive acid blocker (P-CAB). This compound exhibited significant H(+),K(+)-ATPase inhibitory activity and had a longer duration of action compared to proton pump inhibitors, making it a potential candidate for treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).

Corrosion Inhibition in Mild Steel

5-(Phenylthio)-3H-pyrrole-4-carbonitriles, structurally related to the compound , have been studied for their ability to inhibit corrosion in mild steel in acidic environments. These studies revealed that these compounds act as anodic type inhibitors and are effective in preventing corrosion, with potential applications in various industrial processes (Verma et al., 2015).

Antitumor and Antimicrobial Activities

Certain pyrazolo[3,4-b]pyridines, sharing a core structure with 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, have been synthesized and tested for antitumor and antimicrobial activities. These compounds showed promising results against specific bacterial strains and cancer cell lines, highlighting their potential therapeutic applications (El-Borai et al., 2012).

Electrophilic Synthesis of Pyrazole Derivatives

Efforts in synthesizing new series of pyrazole-4-carbonitrile derivatives, closely related to the compound , have been explored. These studies are significant for understanding the chemical reactivity and potential applications of these compounds in various fields, including pharmaceutical and material sciences (Ali et al., 2016).

properties

IUPAC Name

5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c17-15-6-2-1-5-14(15)16-8-12(9-18)11-20(16)23(21,22)13-4-3-7-19-10-13/h1-8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUUKJCBWCBPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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